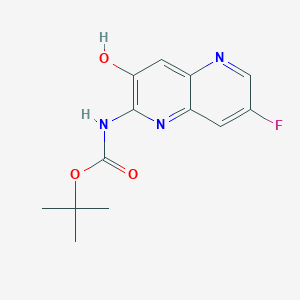

tert-Butyl (7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate

Description

Properties

Molecular Formula |

C13H14FN3O3 |

|---|---|

Molecular Weight |

279.27 g/mol |

IUPAC Name |

tert-butyl N-(7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate |

InChI |

InChI=1S/C13H14FN3O3/c1-13(2,3)20-12(19)17-11-10(18)5-8-9(16-11)4-7(14)6-15-8/h4-6,18H,1-3H3,(H,16,17,19) |

InChI Key |

AEFLHZLEDDHFKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C2C(=N1)C=C(C=N2)F)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

- Construction of the 1,5-naphthyridine core with appropriate substitution.

- Introduction of the hydroxy group at position 3 via selective oxidation or nucleophilic substitution.

- Installation of the tert-butyl carbamate group at position 2 through carbamoylation reactions.

Carbamate Formation

The tert-butyl carbamate group is commonly introduced by reacting the corresponding amine precursor with di-tert-butyl dicarbonate (Boc2O) or via carbamoyl chloride intermediates under mild basic conditions. This step protects the amine functionality and enhances compound stability.

Hydroxy Group Installation

The 3-hydroxy group can be introduced by:

- Selective hydroxylation of the naphthyridine ring using oxidizing agents.

- Reduction of keto precursors followed by protection/deprotection steps.

Representative Preparation Example

While direct literature on this exact compound is limited, analogous preparation methods for tert-butyl carbamate derivatives of hydroxy-substituted heterocycles provide insight. For example, reduction of keto-carbamate intermediates using sodium borohydride or diisobutylaluminium hydride (DIBAH) in solvents like tetrahydrofuran (THF), ethanol, or toluene has been reported to yield hydroxy carbamate derivatives with good selectivity and yield.

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Carbamate formation | Di-tert-butyl dicarbonate, base (e.g., triethylamine) | DMF or DCM | Room temp | 70-90 | Protects amine group |

| Reduction to hydroxy | Sodium borohydride or DIBAH | THF, ethanol, toluene | 0-25 °C | 50-80 | Selective reduction of keto group |

| Fluorination | Electrophilic fluorinating agent (e.g., NFSI) | Acetonitrile or DCM | 0-25 °C | Variable | Introduces fluorine at position 7 |

Purification and Characterization

Purification is typically achieved by crystallization or preparative HPLC. Characterization includes NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm the structure and purity.

Detailed Research Findings

Reduction Methods: Sodium borohydride in THF/ethanol mixtures at low temperatures (10-20 °C) effectively reduces keto-carbamate intermediates to hydroxy derivatives with yields around 56% and high purity (95.9%). DIBAH in toluene or acetone also provides selective reduction with good yields and stereoselectivity.

Carbamate Protection: The use of tert-butyl carbamate protecting groups is well-established for amine protection in heterocyclic synthesis, providing stability during subsequent functionalization steps.

Fluorination: Electrophilic fluorination of heterocycles is a common strategy to introduce fluorine atoms, which can modulate biological activity and physicochemical properties. The fluorine atom at position 7 is introduced either during ring synthesis or by post-synthetic modification.

Solvent Effects: Solvent choice (THF, ethanol, toluene) significantly affects reaction rates and selectivity. For example, THF/ethanol mixtures favor sodium borohydride reductions, while toluene is preferred for DIBAH reductions.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Solvent(s) | Temperature Range | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| Carbamate formation | Di-tert-butyl dicarbonate, base | DMF, DCM | 20-25 °C | 70-90 | Protects amine group, mild conditions |

| Reduction to hydroxy | Sodium borohydride or DIBAH | THF/ethanol, toluene | 0-25 °C | 50-80 | Selective reduction of keto to hydroxy |

| Fluorination | Electrophilic fluorinating agents (e.g., NFSI) | Acetonitrile, DCM | 0-25 °C | Variable | Introduces fluorine at position 7 |

| Purification | Crystallization, preparative HPLC | - | Ambient | - | Ensures high purity and stereochemical integrity |

Chemical Reactions Analysis

tert-Butyl (7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include bases, acids, and catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds containing naphthyridine structures exhibit promising anticancer properties. For instance, a study demonstrated that derivatives of naphthyridine, including tert-butyl carbamates, can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and apoptosis induction .

2. Antimicrobial Properties

Naphthyridine derivatives have been evaluated for their antimicrobial activity. In vitro studies suggest that tert-butyl (7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate shows effective inhibition against several bacterial strains, making it a candidate for developing new antimicrobial agents .

3. Neurological Applications

There is growing interest in the neuroprotective effects of naphthyridine derivatives. Research has indicated that such compounds may have potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of naphthyridine derivatives and tested their efficacy against breast cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, leading to further investigations into its mechanism of action .

Case Study 2: Antimicrobial Testing

A clinical microbiology study assessed the antimicrobial efficacy of various naphthyridine derivatives, including this compound, against resistant strains of Staphylococcus aureus. The compound demonstrated promising results, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of tert-Butyl (7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of tert-Butyl (7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate and analogous compounds derived from the evidence:

Key Findings:

Fluorine substitution is a common feature across all compounds, likely improving metabolic stability and lipophilicity. However, its position (e.g., C7 in naphthyridine vs. C5 in pyrimidine) alters electronic effects and steric interactions .

Physicochemical Properties: The hydroxy group at C3 in the target compound may enhance solubility through hydrogen bonding, contrasting with the methyl group in ’s pyrimidine derivative, which increases hydrophobicity .

Synthetic Pathways :

- describes Boc protection strategies for cyclohexylamine derivatives, analogous to the likely synthesis of the target compound via carbamate formation on a naphthyridine amine precursor .

Research Implications and Gaps

- Biological Activity : While naphthyridine derivatives are explored as kinase inhibitors, direct data on the target compound’s efficacy are absent. Comparative studies with pyrimidine-based analogs (e.g., ) could elucidate structure-activity relationships.

- Safety Profiling : The absence of hazard data for the target compound necessitates further toxicological evaluation, particularly given the variability in safety profiles among similar carbamates .

- Synthetic Optimization : Modular routes, such as those in , could be adapted to improve the yield and purity of the target compound .

Biological Activity

tert-Butyl (7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate (CAS No. 2435612-65-8) is a synthetic compound that belongs to the naphthyridine class of heterocyclic compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H14FN3O3

- Molecular Weight : 279.27 g/mol

- Structure : The compound features a naphthyridine core substituted with a tert-butyl carbamate and a fluorine atom at the 7-position, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, similar to other naphthyridine derivatives. For example, compounds in this class have shown inhibitory effects on enzymes like squalene synthase and β-secretase, which are crucial in cholesterol biosynthesis and Alzheimer's disease pathology, respectively .

- Antioxidant Properties : Similar compounds have exhibited antioxidant activities by reducing oxidative stress markers in cellular models. This could be beneficial in conditions characterized by oxidative damage .

- Neuroprotective Effects : Some derivatives of naphthyridines have been studied for their neuroprotective properties against neurodegenerative diseases. The ability to modulate inflammatory cytokines and reduce amyloid-beta levels has been documented .

Study 1: Inhibition of β-secretase Activity

A study examined the effects of various naphthyridine derivatives on β-secretase activity in vitro. The results indicated that this compound significantly reduced β-secretase activity compared to control groups, suggesting potential benefits in Alzheimer's disease management. The compound decreased amyloid-beta levels and inflammatory markers in treated cells .

Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant capacity of naphthyridine derivatives was assessed using cellular models exposed to oxidative stress. The results demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions .

Comparative Analysis with Other Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.